molecular formula C23H17FN2O3 B239758 N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

Cat. No. B239758
M. Wt: 388.4 g/mol
InChI Key: LBNITGHVOXWHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. It is commonly referred to as FL-118 and has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FL-118 is not fully understood, but it is thought to involve the activation of the p53 pathway. This pathway plays a critical role in regulating cell growth and preventing the development of cancer. FL-118 has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins. This inhibition leads to the accumulation of proteins that can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FL-118 has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce pain and inflammation. Additionally, FL-118 has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of FL-118 for lab experiments is its high yield synthesis method. This allows for the production of large quantities of the compound for use in experiments. Additionally, FL-118 has been shown to have a low toxicity profile, which makes it safer to use in experiments. However, one limitation of FL-118 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on FL-118. One area of research is to further investigate its mechanism of action. This could lead to the development of more targeted therapies for cancer and other diseases. Additionally, more studies are needed to evaluate the safety and efficacy of FL-118 in humans. Finally, there is a need for more research to explore the potential of FL-118 in combination with other therapies, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, FL-118 is a synthetic compound that has potential therapeutic applications. It has been shown to have anticancer, analgesic, and anti-inflammatory properties. FL-118 has a high yield synthesis method and a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. Future research directions include investigating its mechanism of action, evaluating its safety and efficacy in humans, and exploring its potential in combination with other therapies.

Synthesis Methods

The synthesis of FL-118 involves the reaction of 2-methyl-4-nitrophenyl isocyanate with 4-aminobenzoyl chloride followed by the reduction of the nitro group with tin (II) chloride. The resulting amine is then reacted with 2-bromo-1-benzofuran to produce FL-118 in high yield.

Scientific Research Applications

FL-118 has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer, analgesic, and anti-inflammatory properties. FL-118 has been found to be effective against various types of cancer, including breast, lung, colon, and pancreatic cancer. It has also been shown to be effective in reducing pain and inflammation in animal models.

properties

Product Name

N-{4-[(3-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide

Molecular Formula

C23H17FN2O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-[4-[(3-fluorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17FN2O3/c1-14-11-18(25-22(27)16-6-4-7-17(24)12-16)9-10-19(14)26-23(28)21-13-15-5-2-3-8-20(15)29-21/h2-13H,1H3,(H,25,27)(H,26,28)

InChI Key

LBNITGHVOXWHIY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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